![molecular formula C13H16N4O3S B2415936 N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-74-5](/img/structure/B2415936.png)
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
“N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound also contains a cyclopropylamino group and a pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of “N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” includes a thiazole ring, a cyclopropylamino group, and a pyrrolidine ring. The orientation of these groups and their interactions can affect the compound’s biological activity .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial potential. Specifically, they tested its effectiveness against bacterial (both Gram-positive and Gram-negative) and fungal species. Some derivatives showed promising antimicrobial activity .
- Mechanistically, the thiazole nucleus in this compound may block bacterial lipid biosynthesis or act through additional mechanisms .
- The same derivatives were also assessed for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among them, certain derivatives demonstrated significant activity against breast cancer cells .
- Multidisciplinary scientific approaches are being employed to address the challenges of cancer treatment, and compounds like this one play a role in these efforts .
- Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. These studies revealed that certain derivatives (such as d1, d2, d3, d6, and d7) displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold potential as lead candidates for rational drug design .
- The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Thiazole derivatives have been explored for their therapeutic potential due to their diverse biological effects .
- Researchers have investigated the impact of substituents on the phenyl ring of the thiazole nucleus. For example, methyl, fluoro, and methoxy groups attached to different parts of the compound influence its biological effects .
- Novel derivatives of this compound have been synthesized, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These derivatives were obtained by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Antimicrobial Activity
Antiproliferative and Anticancer Properties
Molecular Docking Studies
Thiazole Nucleus and Medicinal Properties
Structure-Activity Relationship (SAR)
Novel Derivatives and Synthesis
Future Directions
The future directions for research on “N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more studies could be conducted to understand their mechanisms of action and to optimize their properties for specific uses .
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c18-10-4-3-9(16-10)12(20)17-13-15-8(6-21-13)5-11(19)14-7-1-2-7/h6-7,9H,1-5H2,(H,14,19)(H,16,18)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGVVZKFVBXCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide |
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